molecular formula C8H9F2NO B12830726 (3,4-Difluoro-5-methoxyphenyl)methanamine

(3,4-Difluoro-5-methoxyphenyl)methanamine

Cat. No.: B12830726
M. Wt: 173.16 g/mol
InChI Key: LPPSWGJTXHSXAG-UHFFFAOYSA-N
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Description

(3,4-Difluoro-5-methoxyphenyl)methanamine is an organic compound with the molecular formula C8H9F2NO This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a benzene ring, along with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents.

Industrial Production Methods

Industrial production of (3,4-Difluoro-5-methoxyphenyl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, methoxylation, and amination, followed by purification techniques like crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluoro-5-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorine atoms and methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

(3,4-Difluoro-5-methoxyphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3,4-Difluoro-5-methoxyphenyl)methanamine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(3,4-difluoro-5-methoxyphenyl)methanamine: Shares similar structural features but with a cyclopropyl group.

    4-Methoxybenzylamine: Contains a methoxy group but lacks the difluoro substitution.

    1-(2-(2,4-difluorophenoxy)-6-fluorophenyl)-N-methylmethanamine: Contains multiple fluorine atoms and a methanamine group but with a different substitution pattern.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both fluorine and methoxy groups on the benzene ring, along with the methanamine group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

(3,4-difluoro-5-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9F2NO/c1-12-7-3-5(4-11)2-6(9)8(7)10/h2-3H,4,11H2,1H3

InChI Key

LPPSWGJTXHSXAG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CN)F)F

Origin of Product

United States

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